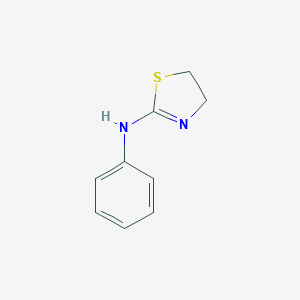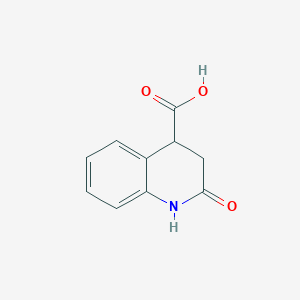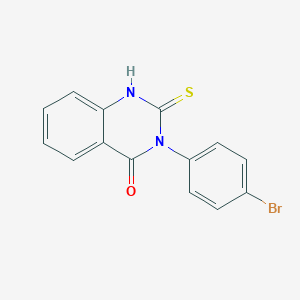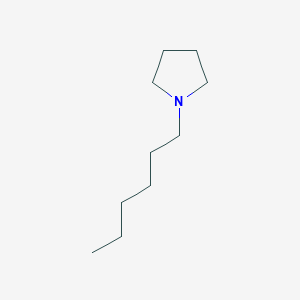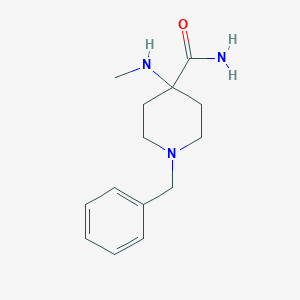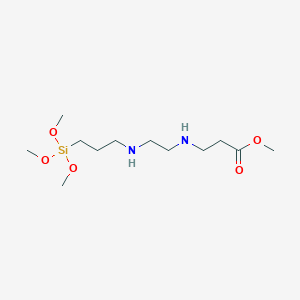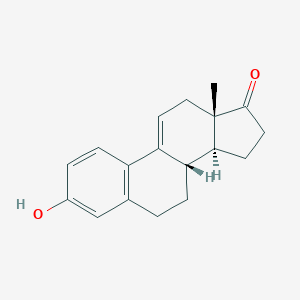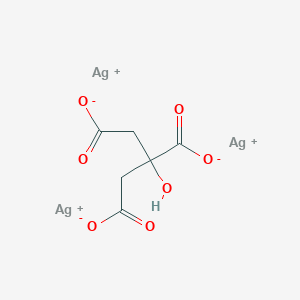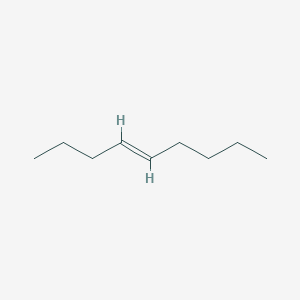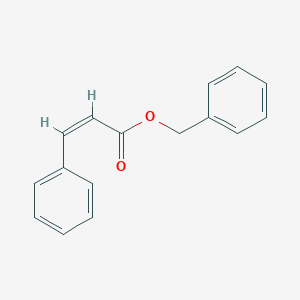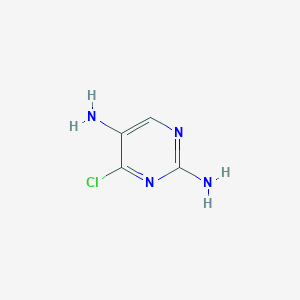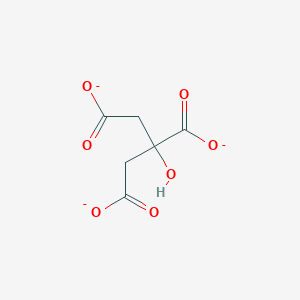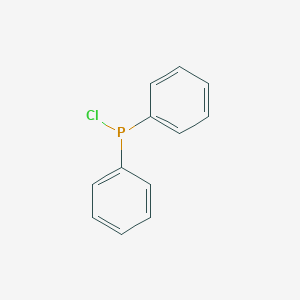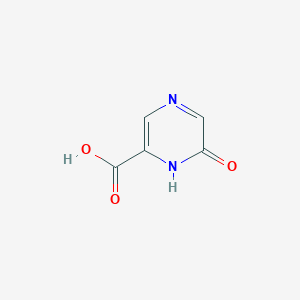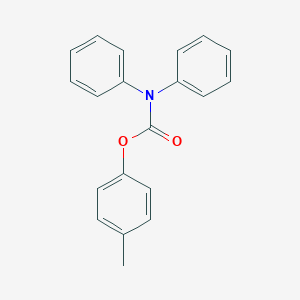
(4-methylphenyl) N,N-diphenylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-methylphenyl) N,N-diphenylcarbamate, also known as carbaryl, is a carbamate insecticide that has been widely used in agriculture and public health for over 60 years. Carbaryl is a broad-spectrum insecticide that is effective against a wide range of pests, including beetles, aphids, mites, and ticks.
Mecanismo De Acción
Carbaryl works by inhibiting the activity of acetylcholinesterase, an enzyme that is essential for the proper functioning of the nervous system. Acetylcholinesterase breaks down the neurotransmitter acetylcholine, which is responsible for transmitting nerve impulses. When (4-methylphenyl) N,N-diphenylcarbamate inhibits acetylcholinesterase, acetylcholine accumulates in the nervous system, leading to overstimulation of the nervous system and ultimately paralysis and death of the insect.
Efectos Bioquímicos Y Fisiológicos
Carbaryl has been shown to have a wide range of biochemical and physiological effects on insects and mammals. In insects, (4-methylphenyl) N,N-diphenylcarbamate causes paralysis, convulsions, and death. In mammals, (4-methylphenyl) N,N-diphenylcarbamate can cause a range of effects, including tremors, convulsions, respiratory depression, and even death. Carbaryl has also been shown to have reproductive and developmental effects in mammals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Carbaryl is a widely used insecticide that has been extensively studied for its insecticidal properties. It is relatively easy to synthesize and is readily available. However, (4-methylphenyl) N,N-diphenylcarbamate is also toxic to mammals and can have negative impacts on the environment. Therefore, it is important to use (4-methylphenyl) N,N-diphenylcarbamate with caution and to follow appropriate safety protocols when working with this compound.
Direcciones Futuras
There are many future directions for research on (4-methylphenyl) N,N-diphenylcarbamate. Some possible areas of research include investigating the effects of (4-methylphenyl) N,N-diphenylcarbamate on non-target species, such as beneficial insects and wildlife, and developing new insecticides that are more targeted and less harmful to the environment. Additionally, research could be done to investigate the potential health effects of long-term exposure to low levels of (4-methylphenyl) N,N-diphenylcarbamate in humans. Finally, research could be done to investigate the potential use of (4-methylphenyl) N,N-diphenylcarbamate as a treatment for certain diseases, such as Alzheimer's disease, which is characterized by a decrease in acetylcholine levels in the brain.
Métodos De Síntesis
Carbaryl is synthesized by reacting 1-naphthol with methyl isocyanate and diphenylamine in the presence of a catalyst. The reaction produces (4-methylphenyl) N,N-diphenylcarbamate as a white crystalline solid. The purity of the (4-methylphenyl) N,N-diphenylcarbamate can be improved by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
Carbaryl has been extensively studied for its insecticidal properties and its potential impact on human health and the environment. It has been used in many scientific research studies to investigate its effects on insects, mammals, and the environment. Carbaryl has been used to study the effects of pesticides on honeybees, the impact of pesticides on aquatic ecosystems, and the potential risks of exposure to (4-methylphenyl) N,N-diphenylcarbamate on human health.
Propiedades
Número CAS |
10369-97-8 |
|---|---|
Nombre del producto |
(4-methylphenyl) N,N-diphenylcarbamate |
Fórmula molecular |
C20H17NO2 |
Peso molecular |
303.4 g/mol |
Nombre IUPAC |
(4-methylphenyl) N,N-diphenylcarbamate |
InChI |
InChI=1S/C20H17NO2/c1-16-12-14-19(15-13-16)23-20(22)21(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-15H,1H3 |
Clave InChI |
ODVSOHSQPJFLHN-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)OC(=O)N(C2=CC=CC=C2)C3=CC=CC=C3 |
SMILES canónico |
CC1=CC=C(C=C1)OC(=O)N(C2=CC=CC=C2)C3=CC=CC=C3 |
Sinónimos |
N,N-Diphenylcarbamic acid 4-methylphenyl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



